4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid
CAS No.:
Cat. No.: VC14799689
Molecular Formula: C15H15ClN2O3S
Molecular Weight: 338.8 g/mol
* For research use only. Not for human or veterinary use.
![4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid -](/images/structure/VC14799689.png)
Specification
Molecular Formula | C15H15ClN2O3S |
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Molecular Weight | 338.8 g/mol |
IUPAC Name | 4-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid |
Standard InChI | InChI=1S/C15H15ClN2O3S/c1-9-13(14(21)17-8-4-7-12(19)20)22-15(18-9)10-5-2-3-6-11(10)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,21)(H,19,20) |
Standard InChI Key | DWCUQKVMXJIKJA-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 4-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid reflects its composition:
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A 2-(2-chlorophenyl)-4-methyl-1,3-thiazole heterocycle.
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A carbonyl group bridging the thiazole and a 4-aminobutanoic acid side chain.
The molecular formula is C₁₅H₁₄ClN₃O₃S, with a molecular weight of 351.81 g/mol (calculated from analogous structures in ).
Structural Analysis
The compound’s structure comprises three key domains:
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Thiazole Ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3. The 2-position is substituted with a 2-chlorophenyl group, while the 4-position has a methyl group .
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Amide Linker: The carbonyl group connects the thiazole’s 5-position to the amino group of the butanoic acid chain, forming a stable amide bond .
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Butanoic Acid Tail: A four-carbon aliphatic chain terminating in a carboxylic acid group, which enhances solubility and potential for hydrogen bonding .
Table 1: Comparative Molecular Features of Analogous Thiazole Derivatives
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis route for the target compound is documented, analogous methods suggest a multi-step approach:
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Thiazole Formation: Condensation of 2-chlorophenyl thiourea with methyl-substituted α-haloketones to form the 2-(2-chlorophenyl)-4-methylthiazole core .
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Carboxylation: Introduction of a carbonyl group at the thiazole’s 5-position using phosgene or thionyl chloride .
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Amide Coupling: Reaction of the acyl chloride intermediate with 4-aminobutanoic acid via Schotten-Baumann or EDCl/HOBt-mediated coupling .
Critical Reaction Parameters:
Physicochemical Characteristics
Predicted properties based on structural analogs include:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid group .
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Melting Point: Estimated 180–190°C (decomposition observed in for similar compounds).
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LogP: ~2.1 (indicating moderate lipophilicity suitable for membrane permeability) .
Computational and Experimental Data
Molecular Docking Studies
Docking simulations of analogous thiazoles into E. coli dihydrofolate reductase (PDB: 1RX2) revealed:
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Binding Affinity: ∆G = -9.2 kcal/mol, driven by π-π stacking with Phe31 and hydrogen bonding to Asp27 .
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Role of Chlorophenyl Group: Enhanced hydrophobic interactions with active-site residues .
Spectroscopic Characterization
While experimental data for the target compound is lacking, related structures exhibit:
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